4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine
Overview
Description
This would typically include the IUPAC name, other names (if any), and a brief overview of the compound’s significance or uses.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis of Biologically Active Compounds
- 4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine is a key intermediate in the synthesis of various biologically active compounds. This includes derivatives that exhibit potential biological activities, such as anticancer properties, and are used in the design and synthesis of small molecule inhibitors (Wang et al., 2016).
Structural Analysis and Chemical Stability
- The compound's structure and stability have been studied, revealing insights into its behavior in chemical reactions. For example, the morpholine residue in certain isomers is connected at different positions of the imidazole ring, affecting the stability and reactivity of the compound (Gzella, Wrzeciono, & Poppel, 2000).
Catalysis in Green Chemistry
- Morpholine derivatives, including those related to 4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine, have been used as catalysts in green chemistry applications. For instance, they have been employed in Suzuki–Miyaura and Sonogashira cross-coupling reactions, demonstrating significant efficiency and recyclability (Reddy, Reddy, & Reddy, 2016).
Photophysical and Biomolecular Binding Properties
- Research has also focused on the photophysical properties and biomolecular binding capabilities of morpholine derivatives. These properties are crucial for understanding the interaction of these compounds with biological molecules, which has implications in drug design and other biomedical applications (Bonacorso et al., 2018).
Antimicrobial and Antiurease Activities
- New morpholine derivatives, including those related to the compound , have demonstrated antimicrobial and antiurease activities. These activities are significant for the development of new therapeutic agents (Bektaş et al., 2012).
Insecticidal Applications
- Pyridine derivatives, which include morpholine-related compounds, have been explored for their insecticidal properties. This research is crucial for developing new, more effective insecticides for agricultural use (Bakhite et al., 2014).
Safety And Hazards
This involves examining the compound’s safety profile, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, applications, or modifications to the compound.
Please consult with a chemistry professional or academic for more specific and detailed analysis.
properties
IUPAC Name |
4-[6-chloro-3-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O3/c11-7-5-6(10(12,13)14)8(17(18)19)9(15-7)16-1-3-20-4-2-16/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNCOPLIRXJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)Cl)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-3-nitro-4-trifluoromethyl-pyridin-2-yl)-morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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